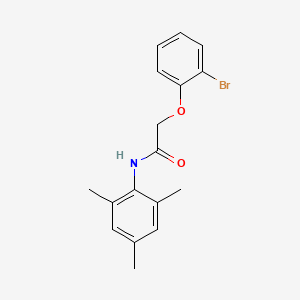
6-methyl-3-(4-morpholinylmethyl)-2-phenyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of quinolinol derivatives, including compounds similar to 6-methyl-3-(4-morpholinylmethyl)-2-phenyl-4-quinolinol, often involves the Buchwald–Hartwig amination. This method yields high efficiency starting from various aryl bromides and amine counterparts. Bonacorso et al. (2018) reported on the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via this method, showcasing the versatility in attaching morpholine groups to the quinoline backbone (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives has been extensively studied using various spectroscopic techniques. These studies confirm the presence of significant intraligand and charge-transfer type transitions, consistent with the aromatic nature of these compounds. The structure is further elucidated through interactions with DNA, indicating a potential for π-stacking and hydrogen-bonding interactions, as detailed in the work by Bonacorso et al. (2018).
Chemical Reactions and Properties
Quinolinols undergo various chemical reactions, indicating a rich chemistry. The presence of morpholine enhances its reactivity, allowing for further functionalization and the formation of complex derivatives. For instance, Staskun et al. (1993) describe the synthesis of novel quinolinone derivatives through reactions with sodium dichloroisocyanurate, showcasing the compound's versatility in chemical transformations (Staskun et al., 1993).
Physical Properties Analysis
The physical properties of quinolinol derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are influenced by the substitution pattern on the quinoline nucleus and the nature of the substituents. Cai et al. (2009) studied the crystal structure of a related compound, revealing the impact of the morpholine ring and the planar quinoline system on the compound's overall stability and physical properties (Cai et al., 2009).
Chemical Properties Analysis
The chemical properties of 6-methyl-3-(4-morpholinylmethyl)-2-phenyl-4-quinolinol derivatives, including their reactivity towards nucleophiles, electrophiles, and their potential for undergoing various organic transformations, are significant for their application in synthetic chemistry and drug design. The work by Grytsak et al. (2021) on the modification of quinazolinone derivatives in reactions with nucleophilic and non-nucleophilic bases exemplifies the chemical versatility and reactivity of these compounds (Grytsak et al., 2021).
properties
IUPAC Name |
6-methyl-3-(morpholin-4-ylmethyl)-2-phenyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15-7-8-19-17(13-15)21(24)18(14-23-9-11-25-12-10-23)20(22-19)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBOLLUEOCNIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-morpholin-4-ylmethyl-2-phenyl-quinolin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5629562.png)
![methyl 3-{[ethyl(2-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5629577.png)
![2-benzyl-3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5629599.png)
![6-{3-[(2-methoxyphenoxy)methyl]-1-propyl-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine](/img/structure/B5629608.png)
![2-methyl-1-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}quinolin-4(1H)-one](/img/structure/B5629611.png)
![2-methyl-1-[2-(tetrahydrofuran-3-yl)ethyl]quinolin-4(1H)-one](/img/structure/B5629621.png)
![N-{[(diphenylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5629625.png)
![1-[(dimethylamino)(4-methylphenyl)acetyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5629633.png)
![1-methyl-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5629644.png)
![1-{3-[(5-ethylpyrimidin-2-yl)amino]propyl}piperidin-3-ol](/img/structure/B5629648.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-morpholinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5629657.png)

![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanone](/img/structure/B5629669.png)
![2-[4-(1-naphthylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5629671.png)